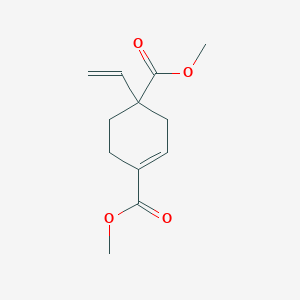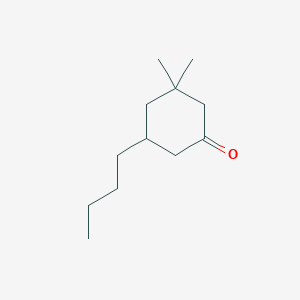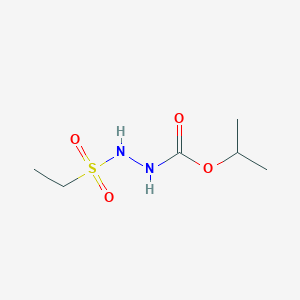
1-Cyclohexene-1,4-dicarboxylic acid, 4-ethenyl-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexene-1,4-dicarboxylic acid, 4-ethenyl-, dimethyl ester is an organic compound with the molecular formula C12H16O4 It is a derivative of cyclohexene, featuring two carboxylic acid ester groups and an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyclohexene-1,4-dicarboxylic acid, 4-ethenyl-, dimethyl ester can be synthesized through a series of chemical reactions. One common method involves the Diels-Alder reaction, where a diene (such as 1,3-butadiene) reacts with a dienophile (such as maleic anhydride) to form a cyclohexene ring. The resulting product can then undergo further reactions to introduce the carboxylic acid ester groups and the ethenyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by esterification processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Common reagents used in these processes include methanol and acid catalysts such as sulfuric acid or p-toluenesulfonic acid .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexene-1,4-dicarboxylic acid, 4-ethenyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ethenyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Cyclohexene-1,4-dicarboxylic acid.
Reduction: Cyclohexene-1,4-dimethanol.
Substitution: Various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
1-Cyclohexene-1,4-dicarboxylic acid, 4-ethenyl-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Cyclohexene-1,4-dicarboxylic acid, 4-ethenyl-, dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The ethenyl group can also interact with enzymes and other proteins, potentially affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester: Similar structure but with carboxylic acid groups at different positions.
1,4-Cyclohexanedicarboxylic acid, dimethyl ester: Lacks the ethenyl group, making it less reactive in certain reactions.
1-Cyclohexene-1-carboxylic acid, 4-(1-methylethenyl)-: Contains a different substitution pattern on the cyclohexene ring.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
58683-55-9 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
dimethyl 4-ethenylcyclohexene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H16O4/c1-4-12(11(14)16-3)7-5-9(6-8-12)10(13)15-2/h4-5H,1,6-8H2,2-3H3 |
Clé InChI |
RIGUZPJADDDISE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CCC(CC1)(C=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)


![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)




![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)

![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)

